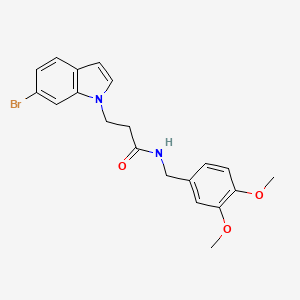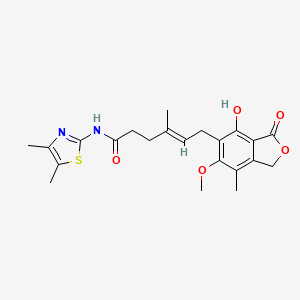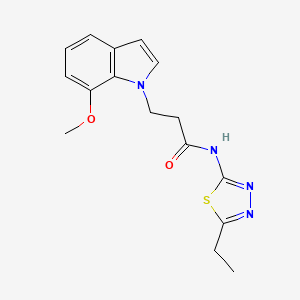![molecular formula C18H18N4O4S B10991201 Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10991201.png)
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Thiazole Ring Construction: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazoline and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the quinazoline moiety can undergo oxidation to form quinazolinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Quinazolinones.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters, and other ester derivatives.
科学的研究の応用
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promise in preclinical studies as an anti-cancer agent, owing to its ability to inhibit specific kinases involved in cell proliferation.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
作用機序
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, inhibiting their activity and thus blocking signal transduction pathways that lead to cell proliferation. The thiazole ring enhances binding affinity and specificity to the target enzymes.
類似化合物との比較
Similar Compounds
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.
Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both quinazoline and thiazole rings, which confer distinct biological activities. The ethyl ester group also influences its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound in drug development.
特性
分子式 |
C18H18N4O4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
ethyl 5-methyl-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-17(25)15-10(2)27-18(22-15)21-14(23)9-8-13-19-12-7-5-4-6-11(12)16(24)20-13/h4-7H,3,8-9H2,1-2H3,(H,19,20,24)(H,21,22,23) |
InChIキー |
WWLPPMYCESDPLF-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10991138.png)
![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10991145.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![2,4-dichloro-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10991163.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10991172.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991173.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991176.png)
![methyl 5-(2-methylpropyl)-2-({[2-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10991183.png)

![N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991190.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10991193.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991199.png)

